molecular formula C18H16N2O4 B11702466 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11702466
M. Wt: 324.3 g/mol
InChI Key: ZZEDZJLZDINEES-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like ethylene glycol and catalysts such as hydroxylamine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, sodium borohydride, and various oxidizing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with altered functional groups, while reduction can lead to the formation of reduced quinoline compounds .

Scientific Research Applications

4-Hydroxy-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been explored for its ability to inhibit extracellular signal-regulated kinases 1/2 (ERK1/2), which are involved in cell signaling pathways related to cancer . The compound’s structure allows it to bind to these kinases, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide stands out due to its unique quinoline core and the specific substitution pattern on the phenyl ring.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C18H16N2O4/c1-20-13-9-5-3-7-11(13)16(21)15(18(20)23)17(22)19-12-8-4-6-10-14(12)24-2/h3-10,21H,1-2H3,(H,19,22)

InChI Key

ZZEDZJLZDINEES-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3OC)O

Origin of Product

United States

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